Methyl 3-(4-hydroxy-3-iodophenyl)propanoate
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Overview
Description
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is an organic compound with the molecular formula C10H11IO3 and a molecular weight of 306.1 g/mol . It is characterized by the presence of an iodine atom, a hydroxyl group, and a methyl ester functional group. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate typically involves the esterification of 3-(4-hydroxy-3-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under an inert atmosphere at a temperature of around 75°C for approximately 15 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxy-3-iodophenyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxy-3-iodophenyl)propanol.
Substitution: Formation of compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-iodophenyl)propanoate
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Uniqueness
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is unique due to the presence of both a hydroxyl group and an iodine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
53937-20-5 |
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Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-3-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
InChI Key |
KQISVEOMIOADNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
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